molecular formula C22H20ClN5O3S B2699800 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1251707-15-9

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2699800
CAS No.: 1251707-15-9
M. Wt: 469.94
InChI Key: FDVUIOQJPBYAFB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class of heterocyclic molecules, characterized by a fused triazole-pyrazine core. Key structural features include:

  • Core: A 1,2,4-triazolo[4,3-a]pyrazine scaffold with a 3-oxo group.
  • Substituents:
    • A [(4-chlorophenyl)methyl]sulfanyl group at position 6.
    • An acetamide side chain at position 2, substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-17(8-10-18)25-19(29)13-28-22(30)27-12-11-24-21(20(27)26-28)32-14-15-3-5-16(23)6-4-15/h3-12H,2,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVUIOQJPBYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. The process starts with the preparation of the triazolopyrazine core, followed by the introduction of the chlorobenzylsulfanyl group and the ethoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties , particularly against Cryptococcus species . Its mode of action involves interference with essential biochemical pathways in these fungi, leading to their inhibition and death. In vitro studies have demonstrated potent antifungal activity, suggesting its potential as a therapeutic agent for fungal infections.

Anticancer Potential

The compound has shown promise in anticancer applications. Studies have highlighted its ability to inhibit key enzymes involved in DNA replication and modulate cellular signaling pathways. For instance, derivatives of triazolopyrazines have been tested against various cancer cell lines, revealing low IC50 values compared to conventional chemotherapeutics .

Anti-inflammatory Effects

The presence of specific functional groups within the compound suggests possible anti-inflammatory properties . Compounds with similar structures have been observed to inhibit pro-inflammatory cytokines, indicating that this compound may also reduce inflammation in various biological models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyrazine derivatives. Key observations include:

  • Electron-donating groups at specific positions on the phenyl rings enhance antibacterial activity.
  • The incorporation of long alkyl chains improves lipophilicity and cell permeability.
  • Certain substitutions can significantly affect binding affinity to target enzymes and receptors.

Antibacterial Efficacy

A study evaluated various triazolo[4,3-a]pyrazine derivatives against common bacterial pathogens. Results indicated that modifications to the chlorophenyl group could enhance antibacterial potency, suggesting avenues for further development in antimicrobial therapies.

Anticancer Screening

Another investigation screened a library of compounds on multicellular spheroids, identifying several candidates with high efficacy against different cancer types. The tested derivatives exhibited significantly lower IC50 values than traditional chemotherapeutics, supporting their potential as effective cancer treatments .

Mechanism of Action

The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight ChemSpider ID Key Differences
Target Compound 4-Ethoxyphenyl C23H22ClN5O3S* ~484.0* Not Available Reference compound
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 4-Methoxyphenyl C22H20ClN5O3S 469.94 26028822 Methoxy vs. ethoxy; lower MW
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide 2,5-Dimethyl C23H21ClN5O2S 482.96 Not Provided Alkyl substituent; altered steric effects
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine 4-Methoxyphenyl C14H15N5O2 285.30 1204296-37-6 Pyridazine core; smaller substituent
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide Trichlorophenyl C24H19BrCl3N4O2S 638.71 538336-99-1 Bromophenoxy group; higher halogen content

*Estimated based on structural analogs .

Physicochemical and Bioactivity Implications

Substituent Effects on Solubility and Lipophilicity

  • 4-Ethoxyphenyl vs. 4-Methoxyphenyl: The ethoxy group increases lipophilicity (logP ~2.8 vs.
  • Halogenation : The 4-chlorobenzylsulfanyl group contributes to electron-withdrawing effects, stabilizing the triazole ring and enhancing metabolic stability .

Bioactivity Correlations

  • Anti-inflammatory Potential: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity (87% inhibition at 10 mg/kg), suggesting the target compound may share similar mechanisms .
  • Protein Target Interactions : Compounds with triazolo-pyrazine cores show affinity for kinases and proteasomes, as seen in Clp-targeting BacPROTACs .

Biological Activity

The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-ethoxyphenyl)acetamide is a member of the triazolopyrazine class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features a complex structure characterized by:

  • A triazolo[4,3-a]pyrazine core.
  • A chlorophenyl group linked via a sulfanyl bridge.
  • An ethoxyphenylacetamide moiety.

The molecular formula is C19H20ClN5OSC_{19}H_{20}ClN_5OS, indicating the presence of various functional groups that contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazolopyrazine derivatives. For instance:

  • The compound demonstrated moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Specific derivatives have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
CompoundTarget BacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Antiviral Activity

The compound has also been noted for its potential antiviral properties. The structural characteristics of the triazolopyrazine core allow for interaction with viral proteins, enhancing its efficacy against certain viral infections.

Anti-inflammatory and Anticancer Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Furthermore, preliminary studies indicate that it may inhibit cell growth in various cancer cell lines, making it a candidate for anticancer drug development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions under controlled conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Structure-Activity Relationship (SAR)

A detailed SAR study has revealed that modifications to the phenyl groups significantly influence biological activity. For example:

  • Substituents that enhance lipophilicity tend to improve antibacterial efficacy.
  • Electron-donating groups on phenyl rings enhance interaction with bacterial targets .

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